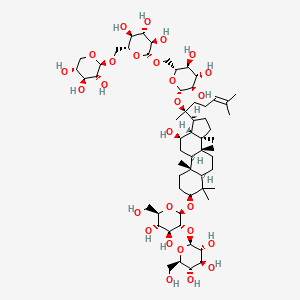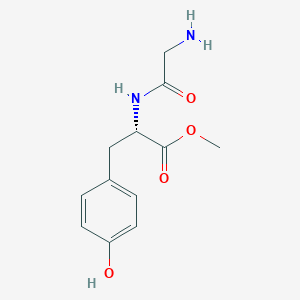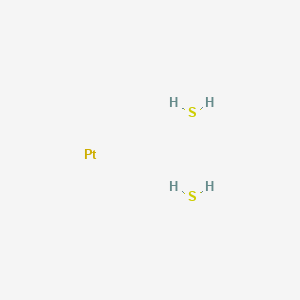
Aluminum hexafluoro-2,4-pentanedionat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organometallic compound that features aluminum atoms coordinated with a hexafluorinated oxopentene ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum hexafluoro-2,4-pentanedionat typically involves the reaction of aluminum precursors with hexafluorinated organic ligands under controlled conditions. One common method involves the use of aluminum alkyls or aluminum halides as starting materials, which react with hexafluorinated ketones or enolates in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Advanced techniques like high-throughput screening and process optimization are employed to enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions
Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state aluminum species.
Reduction: It can be reduced to lower oxidation state aluminum compounds.
Substitution: The hexafluorinated ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups .
科学研究应用
Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive agent in medicinal chemistry.
Medicine: Explored for its use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties .
作用机制
The mechanism of action of Aluminum hexafluoro-2,4-pentanedionat involves its interaction with molecular targets through coordination chemistry. The aluminum centers can form stable complexes with various substrates, facilitating catalytic processes or enhancing the stability of the compound in biological systems. The hexafluorinated ligand contributes to the compound’s reactivity and selectivity by providing electron-withdrawing effects and steric hindrance .
相似化合物的比较
Similar Compounds
Similar compounds include other organoaluminum complexes with different ligands, such as:
- Aluminum tris(acetylacetonate)
- Aluminum diethylphosphinate
- Aluminum tris(8-hydroxyquinolinate)
Uniqueness
Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to its hexafluorinated ligand, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity, such as advanced catalysis and material science .
属性
IUPAC Name |
dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJKTKURFPWQDK-AHUNZLEGSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3].[Al+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3Al2F18O6+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid](/img/structure/B8086042.png)
![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)
![7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8086056.png)


![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)







![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)
